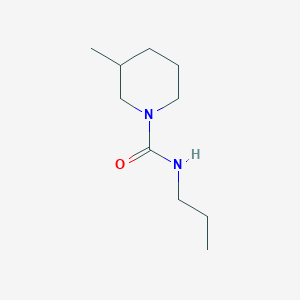![molecular formula C18H17N3O3S B5292398 N-1,3-benzodioxol-5-yl-2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5292398.png)
N-1,3-benzodioxol-5-yl-2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1,3-benzodioxol-5-yl-2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as DMBA-THA and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions in research.
Mécanisme D'action
DMBA-THA exerts its pharmacological effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which leads to the repression of gene transcription. DMBA-THA inhibits the activity of HDACs, leading to the hyperacetylation of histones and the activation of gene transcription. This results in the upregulation of genes that are involved in anti-inflammatory and anti-cancer pathways.
Biochemical and Physiological Effects:
DMBA-THA has been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. DMBA-THA has been tested in animal models of fibrosis and has been shown to reduce the deposition of collagen and inhibit the activation of fibroblasts.
Avantages Et Limitations Des Expériences En Laboratoire
DMBA-THA has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and has a high affinity for HDACs. It has been shown to be effective in vitro and in vivo, making it a useful tool for studying the mechanisms of inflammation, cancer, and fibrosis. However, DMBA-THA has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in animal models. It also has potential off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for DMBA-THA research. One area of interest is the development of DMBA-THA analogs that have improved solubility and selectivity for specific HDAC isoforms. Another area of interest is the use of DMBA-THA in combination with other drugs or therapies to enhance its therapeutic effects. DMBA-THA has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Further research is needed to fully understand the potential therapeutic applications of DMBA-THA.
Méthodes De Synthèse
The synthesis of DMBA-THA involves the reaction of 2-(5,6-dimethyl-1H-benzimidazol-2-ylthio)acetic acid with 1,3-benzodioxole-5-carbonyl chloride in the presence of a base. The resulting compound is then purified through column chromatography to obtain DMBA-THA in high purity.
Applications De Recherche Scientifique
DMBA-THA has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-fibrotic properties. DMBA-THA has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells and reduce inflammation in animal models.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-10-5-13-14(6-11(10)2)21-18(20-13)25-8-17(22)19-12-3-4-15-16(7-12)24-9-23-15/h3-7H,8-9H2,1-2H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFAGHXHYMSACC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)SCC(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-phenyl-4-[2-(trifluoromethyl)morpholin-4-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5292318.png)
![{2-methyl-4-[(propylamino)sulfonyl]phenoxy}acetic acid](/img/structure/B5292325.png)
![3-{[2-(2,4-dimethoxyphenyl)-1H-imidazol-1-yl]methyl}isoxazole](/img/structure/B5292329.png)
![1-(4-methoxyphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B5292333.png)

![methyl 3-[2-amino-3-cyano-6-(3,5-dimethyl-1H-pyrazol-4-yl)pyridin-4-yl]benzoate](/img/structure/B5292357.png)
![[1-(3-fluoro-2-methoxybenzoyl)-4-(2-phenoxyethyl)piperidin-4-yl]methanol](/img/structure/B5292359.png)
![2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(1H-imidazol-2-ylmethyl)acetamide](/img/structure/B5292362.png)
![N,2,3,5-tetramethyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5292371.png)


![7-(cyclopent-2-en-1-ylacetyl)-N-(isoxazol-3-ylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5292387.png)
![N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5292410.png)
![1-(4-methyl-2-pyridinyl)-4-[2-(3-pyrrolidinyl)benzoyl]piperazine dihydrochloride](/img/structure/B5292423.png)
